2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with iodine, methyl, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine and pyridine groups through electrophilic substitution reactions. The final step often involves the addition of the acetonitrile group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of the iodine group.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to deiodinated derivatives.
Scientific Research Applications
2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-iodo-5-methyl-3-nitro-1H-pyrazole: Similar in structure but with a nitro group instead of a pyridine group.
5-methyl-3-(pyridin-4-yl)-1H-pyrazole: Lacks the iodine substitution.
4-iodo-3-(pyridin-4-yl)-1H-pyrazole: Similar but without the methyl group.
Uniqueness
2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H9IN4 |
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Molecular Weight |
324.12 g/mol |
IUPAC Name |
2-(4-iodo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C11H9IN4/c1-8-10(12)11(15-16(8)7-4-13)9-2-5-14-6-3-9/h2-3,5-6H,7H2,1H3 |
InChI Key |
HPDXSFSAFCKUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CC=NC=C2)I |
Origin of Product |
United States |
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